molecular formula C8H11NO5 B14815527 Methyl 2-(6-(hydroxymethyl)-2-oxomorpholin-3-ylidene)acetate

Methyl 2-(6-(hydroxymethyl)-2-oxomorpholin-3-ylidene)acetate

Cat. No.: B14815527
M. Wt: 201.18 g/mol
InChI Key: LULAHTUFSJPXFA-QHHAFSJGSA-N
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Description

Methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate is a chemical compound with a complex structure that includes a morpholine ring, a hydroxymethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate typically involves the formation of the morpholine ring followed by the introduction of the hydroxymethyl and ester groups. One common method involves the reaction of a suitable precursor with formaldehyde and an esterifying agent under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pH ranges to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group results in an alcohol.

Scientific Research Applications

Methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and other cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and esters with hydroxymethyl groups. Examples include:

  • Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
  • 4-(hydroxymethyl)-2-methylindole

Uniqueness

Methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

methyl (2E)-2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate

InChI

InChI=1S/C8H11NO5/c1-13-7(11)2-6-8(12)14-5(4-10)3-9-6/h2,5,9-10H,3-4H2,1H3/b6-2+

InChI Key

LULAHTUFSJPXFA-QHHAFSJGSA-N

Isomeric SMILES

COC(=O)/C=C/1\C(=O)OC(CN1)CO

Canonical SMILES

COC(=O)C=C1C(=O)OC(CN1)CO

Origin of Product

United States

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